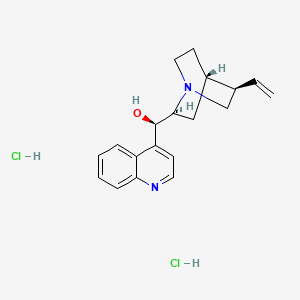

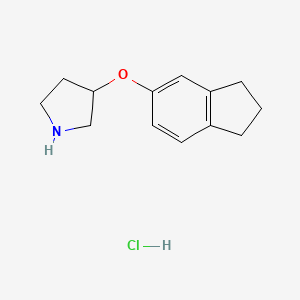

![molecular formula C12H16FNO B1451524 3-[(4-Fluorobencil)oxi]piperidina CAS No. 933736-19-7](/img/structure/B1451524.png)

3-[(4-Fluorobencil)oxi]piperidina

Descripción general

Descripción

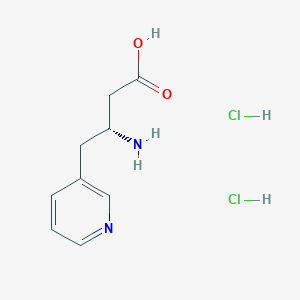

“3-[(4-Fluorobenzyl)oxy]piperidine” is a heterocyclic organic compound with the chemical formula C12H16FNO . It is a part of a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .

Molecular Structure Analysis

The molecular formula of “3-[(4-Fluorobenzyl)oxy]piperidine” is C12H16FNO . The SMILES string representation is Fc1cccc(COC2CCNCC2)c1 . The InChI string is 1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H .Aplicaciones Científicas De Investigación

Investigación en Neurociencia

Los derivados de 3-[(4-Fluorobencil)oxi]piperidina se han explorado por su potencial en la investigación en neurociencia, particularmente en el estudio de trastornos neurológicos y funciones cognitivas. Se utilizan para comprender el papel de los neurotransmisores y los receptores en el cerebro, y tienen implicaciones en el desarrollo de tratamientos para enfermedades como el Alzheimer y el Parkinson .

Farmacología

En farmacología, este compuesto se utiliza por su actividad en varias vías de señalización. Se ha estudiado por su potencial terapéutico contra diferentes tipos de cáncer, actuando como un agente clínico cuando se trata solo o en combinación con nuevos fármacos. Afecta a vías de señalización cruciales esenciales para el establecimiento de cánceres .

Bioquímica

This compound desempeña un papel en la investigación proteómica. Se utiliza en el estudio de las interacciones y funciones de las proteínas, lo cual es fundamental para comprender los procesos celulares y los mecanismos de la enfermedad. Este compuesto ayuda en la identificación de marcadores de proteínas para enfermedades y el desarrollo de terapias dirigidas .

Química Medicinal

Este compuesto es parte del fragmento de benzoilpiperidina, una estructura privilegiada en química medicinal. Está presente en moléculas bioactivas con propiedades terapéuticas y diagnósticas, incluidos agentes anticancerígenos, antipsicóticos y neuroprotectores. Sirve como un marco químico confiable en el diseño de fármacos debido a su estabilidad metabólica .

Síntesis Orgánica

En síntesis orgánica, this compound se utiliza como un bloque de construcción para construir moléculas complejas. Está involucrado en reacciones que conducen a varios derivados de piperidina, que son fragmentos sintéticos importantes para el diseño de fármacos. El desarrollo de métodos rentables para sintetizar estos derivados es un área de investigación significativa .

Química Analítica

Este compuesto se utiliza en química analítica para el desarrollo de ensayos y métodos analíticos. Se utiliza para cuantificar los niveles de neurotransmisores, comprender la farmacocinética y estudiar el metabolismo de los productos farmacéuticos. Su papel en el desarrollo de técnicas analíticas es crucial para los procesos de control de calidad y desarrollo de fármacos .

Mecanismo De Acción

Target of Action

The primary target of 3-[(4-Fluorobenzyl)oxy]piperidine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing the formation of beta-amyloid peptide.

Biochemical Pathways

It is known that piperidine, a class of compounds to which 3-[(4-fluorobenzyl)oxy]piperidine belongs, can influence several crucial signaling pathways involved in cancer progression, such as nf-κb and pi3k/akt .

Análisis Bioquímico

Biochemical Properties

3-[(4-Fluorobenzyl)oxy]piperidine plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the serotonin transporter (SERT), where it acts as a high-affinity ligand . This interaction is significant as it can influence the transport and regulation of serotonin, a key neurotransmitter in the brain.

Cellular Effects

The effects of 3-[(4-Fluorobenzyl)oxy]piperidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin transporter can alter serotonin levels in cells, impacting various physiological processes such as mood regulation and cognitive function .

Molecular Mechanism

At the molecular level, 3-[(4-Fluorobenzyl)oxy]piperidine exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of biogenic amines like dopamine . This inhibition can lead to increased levels of dopamine, which is beneficial in conditions like Parkinson’s disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(4-Fluorobenzyl)oxy]piperidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 3-[(4-Fluorobenzyl)oxy]piperidine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as improved cognitive function and mood regulation. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes .

Metabolic Pathways

3-[(4-Fluorobenzyl)oxy]piperidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 3-[(4-Fluorobenzyl)oxy]piperidine is transported and distributed through specific transporters and binding proteins. Its interaction with the serotonin transporter is a key aspect of its distribution, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of 3-[(4-Fluorobenzyl)oxy]piperidine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence its interaction with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIHAEIWKSVRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663016 | |

| Record name | 3-[(4-Fluorophenyl)methoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933736-19-7 | |

| Record name | 3-[(4-Fluorophenyl)methoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)

![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)

![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)